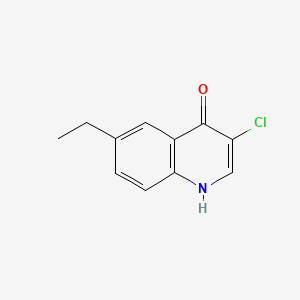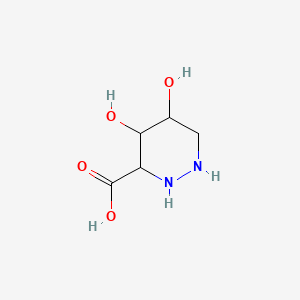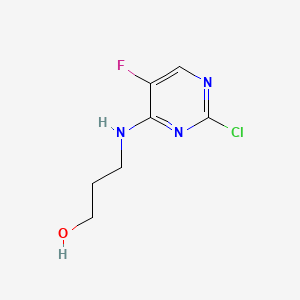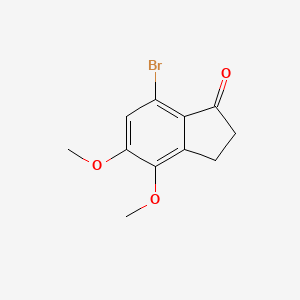![molecular formula C13H15IN2O2 B598116 tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1198097-29-8](/img/structure/B598116.png)
tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a chemical compound with the empirical formula C₁₃H₁₅IN₂O₂ . It is also known by its CAS number: 1198097-29-8 . The molecular weight of this compound is 358.17 g/mol . Unfortunately, detailed analytical data for this product is not available from Sigma-Aldrich, which provides it as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolo[2,3-b]pyridine core with a tert-butyl ester group and an iodine atom. The SMILES notation for this compound is: Cc1cnc2n(cc(I)c2c1)C(=O)OC(C)(C) . The three-dimensional arrangement of atoms in space would provide further insights into its stereochemistry.
Applications De Recherche Scientifique
Synthesis Methods
Research on related compounds has led to advancements in synthetic methods. For example, the synthesis of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates involves thermal addition and dehydrogenation processes, highlighting the versatility of pyrrole derivatives in chemical synthesis (Porta, Capuzzi, & Bettarini, 1994). Additionally, the development of novel synthesis methods for fluorinated pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidine nucleosides signifies the compound's relevance in producing potential inhibitors for ADAs and IMPDH (Iaroshenko, Wang, Sevenard, & Volochnyuk, 2009).
Chemical Reactions and Applications
Studies have explored the reaction of tert-butyl esters with singlet oxygen, leading to the synthesis of 5-substituted pyrroles, which serve as precursors for prodigiosin and its analogues (Wasserman et al., 2004). This indicates the potential of tert-butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in creating bioactive compounds. Additionally, the cyclization of nitrile anions to form substituted pyrrolidines, as studied in tert-butyl derivatives, is a significant method for synthesizing chiral pyrrolidine compounds with high yield and enantiomeric excess (Chung et al., 2005).
Chemical Properties and Analysis
Research into the properties and analysis of similar compounds includes studies on their crystal and molecular structure, characterization using various spectroscopic methods, and thermal and X-ray analyses. These studies are crucial for understanding the physical and chemical characteristics of tert-butyl pyrrolopyridine derivatives (Çolak et al., 2021).
Potential Pharmaceutical Applications
While the search primarily focused on non-pharmaceutical aspects, it's worth noting that related compounds have been investigated for potential pharmaceutical applications. For instance, derivatives of pyrrolo[2,3-b]pyridines have been synthesized and evaluated for their antibacterial activity, demonstrating the compound's potential in drug development (Toja et al., 1986).
Propriétés
IUPAC Name |
tert-butyl 3-iodo-5-methylpyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O2/c1-8-5-9-10(14)7-16(11(9)15-6-8)12(17)18-13(2,3)4/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPAJDNMABXNRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C=C2I)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673629 |
Source


|
| Record name | tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1198097-29-8 |
Source


|
| Record name | 1,1-Dimethylethyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198097-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

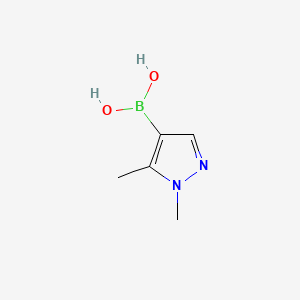

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-](/img/structure/B598035.png)
